5-bromo-N-cyclopentylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-cyclopentylpyrimidin-2-amine: is an organic compound with the molecular formula C9H12BrN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopentylpyrimidin-2-amine typically involves the following steps:
Formation of N-cyclopentylpyrimidin-2-amine: This is achieved by reacting cyclopentylamine with 2-chloropyrimidine under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-bromo-N-cyclopentylpyrimidin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-bromo-N-cyclopentylpyrimidin-2-amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Discovery: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cell proliferation disorders.
Industry:
Agriculture: It can be used in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopentylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells.
Comparison with Similar Compounds
- 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-bromo-6-chloro-3-iodopyridin-2-amine
- 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
Comparison:
- 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound is similar in structure but has an additional chlorine atom, which can influence its reactivity and biological activity.
- 5-bromo-6-chloro-3-iodopyridin-2-amine: The presence of both chlorine and iodine atoms makes this compound more reactive and potentially more potent in certain applications.
- 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound has a different core structure (pyrazole instead of pyrimidine) but shares the bromine and chlorine substituents, which can affect its chemical properties and uses .
Properties
IUPAC Name |
5-bromo-N-cyclopentylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCVXSYAFPJTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682456 |
Source
|
Record name | 5-Bromo-N-cyclopentylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207293-60-4 |
Source
|
Record name | 5-Bromo-N-cyclopentylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.